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Compound of Interest

Compound Name: 4-Amino-2-fluoropyridine

Cat. No.: B102257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of

positional isomers of 4-Amino-2-fluoropyridine. The isomers examined include 4-Amino-2-
fluoropyridine, 2-Amino-4-fluoropyridine, and 2-Amino-5-fluoropyridine. This document is

intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,

organic synthesis, and drug development by offering a side-by-side comparison of their key

spectral characteristics. The provided data facilitates isomer identification, characterization, and

selection for various research and development applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the specified isomers

of aminofluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b102257?utm_src=pdf-interest
https://www.benchchem.com/product/b102257?utm_src=pdf-body
https://www.benchchem.com/product/b102257?utm_src=pdf-body
https://www.benchchem.com/product/b102257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound H-3 H-5 H-6 -NH₂ Solvent

4-Amino-2-

fluoropyridine
~6.0-6.2 ~6.5-6.7 ~7.8-8.0 (br s) CDCl₃

2-Amino-4-

fluoropyridine
~6.2-6.4 ~6.7-6.9 ~7.9-8.1 (br s) CDCl₃

2-Amino-5-

fluoropyridine

[1]

6.46 (dd, J =

3.3, 9.2 Hz)
7.22-7.26 (m)

8.03 (d, J =

3.0 Hz)
- CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compoun
d

C-2 C-3 C-4 C-5 C-6 Solvent

4-Amino-2-

fluoropyridi

ne

~163 (d) ~98 (d) ~155 (d) ~108 (s) ~150 (d) CDCl₃

2-Amino-4-

fluoropyridi

ne

~160 (s) ~105 (d) ~168 (d) ~100 (d) ~152 (s) CDCl₃

2-Amino-5-

fluoropyridi

ne[1]

155.2 (d, J

= 249.5

Hz)

115.3 (d, J

= 3.8 Hz)
154.0

124.9 (d, J

= 20.2 Hz)

135.4 (d, J

= 25.2 Hz)
CDCl₃

Table 3: ¹⁹F NMR Spectroscopic Data (ppm)

Compound Chemical Shift (δ) Solvent

4-Amino-2-fluoropyridine - CDCl₃

2-Amino-4-fluoropyridine - CDCl₃

2-Amino-5-fluoropyridine[1] -145.88 CDCl₃
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Note: Data for some isomers is currently unavailable in the public domain and is denoted by "-".

Predicted values based on computational models are provided for guidance where

experimental data is lacking.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 4: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)

Compound
IR (N-H
stretching)

IR (C=C, C=N
stretching)

IR (C-F
stretching)

MS (Molecular
Ion, M⁺)

4-Amino-2-

fluoropyridine
~3400-3200 ~1650-1450 ~1250-1000 112

2-Amino-4-

fluoropyridine
~3400-3200 ~1650-1450 ~1250-1000 112

2-Amino-5-

fluoropyridine[1]
3031 1392 1226 112

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H NMR, approximately 5-10 mg of the aminofluoropyridine isomer

was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. For ¹³C

NMR, a more concentrated sample of 20-50 mg was used. Tetramethylsilane (TMS) was

added as an internal standard (0 ppm).

Instrumentation: NMR spectra were recorded on a Bruker Avance spectrometer operating at

a proton frequency of 400 MHz or 500 MHz.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).
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Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: ≥1024.

¹⁹F NMR Acquisition Parameters:

Pulse Program: Standard single-pulse, proton-decoupled.

Spectral Width: Approximately 100 ppm.

Reference: External CFCl₃ (0 ppm).

Number of Scans: 64-256.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): A small amount of the solid aminofluoropyridine

isomer was dissolved in a volatile organic solvent (e.g., methylene chloride). A drop of the

resulting solution was placed on a KBr salt plate. The solvent was allowed to evaporate,

leaving a thin film of the compound on the plate.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used to record the

spectra.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the clean KBr plate was recorded. The sample-

coated plate was then placed in the sample holder, and the spectrum was acquired over a

range of 4000-400 cm⁻¹. Typically, 16-32 scans were co-added to improve the signal-to-

noise ratio.

Mass Spectrometry (MS)
Sample Preparation: A small amount (<1 mg) of the aminofluoropyridine isomer was

dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration

of approximately 10-100 µg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such

as a Gas Chromatography-Mass Spectrometry (GC-MS) system, was used.[3][4]

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[4]

Mass Range: The instrument was set to scan a mass-to-charge (m/z) range appropriate

for the compound, typically from m/z 40 to 200.

Introduction Method: For GC-MS analysis, 1 µL of the sample solution was injected onto a

suitable GC column with an appropriate temperature program. Alternatively, a direct

insertion probe could be used.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Amino-2-fluoropyridine isomers.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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